2-[(4-Methanesulfonylphenyl)amino]acetic acid
Description
Overview of N-Arylglycine Scaffold in Chemical Biology
The N-arylglycine scaffold is a versatile structural motif that has garnered considerable attention in the fields of medicinal chemistry and chemical biology. These compounds are characterized by a glycine (B1666218) backbone with an aryl group attached to the nitrogen atom. This structural arrangement provides a unique combination of flexibility and rigidity, allowing for the design and synthesis of molecules with diverse biological activities. The N-arylglycine framework serves as a valuable building block for the creation of peptidomimetics, which are compounds that mimic the structure and function of peptides but often possess improved pharmacological properties, such as enhanced stability and oral bioavailability.
The synthesis of N-arylglycine derivatives is often straightforward, allowing for the generation of large libraries of compounds for high-throughput screening. nih.gov Researchers have explored various synthetic routes to modify the aryl ring and the glycine backbone, leading to a wide array of derivatives with tailored properties. nih.govnih.gov These modifications can influence the compound's three-dimensional structure, electronic properties, and ability to interact with biological targets. The adaptability of the N-arylglycine scaffold has made it a privileged structure in the development of novel therapeutic agents for a range of diseases, including cancer. mdpi.com
Significance of p53 Tumor Suppressor Protein in Oncogenesis
The p53 tumor suppressor protein, encoded by the TP53 gene, plays a central role in preventing the development of cancer. nih.gov It functions as a transcription factor that regulates the expression of a multitude of genes involved in critical cellular processes. escholarship.org In response to cellular stress signals, such as DNA damage, oncogene activation, or hypoxia, p53 is activated and orchestrates a response that can lead to cell cycle arrest, DNA repair, senescence, or apoptosis (programmed cell death). nih.govnih.gov
By halting the cell cycle, p53 provides time for the cellular machinery to repair genetic damage before it can be passed on to daughter cells. nih.gov If the damage is too severe to be repaired, p53 can trigger apoptosis, thereby eliminating potentially cancerous cells. escholarship.org This critical function in maintaining genomic integrity has earned p53 its "guardian of the genome" moniker. The loss or inactivation of p53 function is a pivotal event in the development of many human cancers, as it allows for the accumulation of mutations and the uncontrolled proliferation of cells. nih.gov
Mutational Landscape of p53 in Human Cancers
The TP53 gene is the most frequently mutated gene in human cancers, with mutations occurring in over 50% of all tumors. frontiersin.org The spectrum of TP53 mutations is diverse and varies across different cancer types. The majority of these mutations are missense mutations, which result in a single amino acid substitution in the p53 protein. frontiersin.org These mutations often occur in the DNA-binding domain of the protein, directly impairing its ability to bind to its target genes and execute its tumor-suppressive functions. nih.gov
Unlike other tumor suppressor genes that are often inactivated by deletions or nonsense mutations leading to a loss of protein expression, the missense mutations in TP53 frequently result in the accumulation of a full-length, stable, but non-functional or malfunctioning mutant p53 protein. nih.gov In many cases, these mutant p53 proteins not only lose their tumor-suppressive capabilities but also acquire new oncogenic functions, a phenomenon known as "gain-of-function" (GOF). nih.govresearchgate.net These GOF activities can promote tumor progression, metastasis, and resistance to therapy. researchgate.net
Table 1: Frequency of p53 Mutation Types in Human Cancers
| Mutation Type | Frequency | Consequence |
| Missense | ~75% | Single amino acid change, often leading to loss-of-function and gain-of-function. |
| Nonsense | ~10% | Premature stop codon, resulting in a truncated, non-functional protein. |
| Frameshift | ~9% | Insertion or deletion of nucleotides, altering the reading frame and leading to a non-functional protein. |
| Other | ~6% | Includes silent mutations, splice site mutations, and other less common alterations. |
Data is approximate and can vary depending on the cancer type and the dataset analyzed.
Strategies for Targeting Mutant p53
The high prevalence of p53 mutations in cancer has made the restoration of wild-type p53 function a highly attractive therapeutic strategy. nih.gov Several approaches are being actively pursued to target mutant p53. One major strategy focuses on the development of small molecules that can bind to mutant p53 and restore its wild-type conformation and function. nih.govresearchgate.net These "p53 reactivators" aim to refold the mutated protein, enabling it to once again bind to DNA and induce cell cycle arrest or apoptosis in cancer cells. nih.gov
Another approach involves the development of molecules that promote the degradation of mutant p53. Since many tumors accumulate high levels of mutant p53, eliminating this protein could abrogate its gain-of-function activities and potentially re-sensitize cancer cells to conventional therapies. Other strategies include targeting the downstream pathways that are activated by mutant p53's oncogenic functions and developing immunotherapies that can specifically recognize and target cancer cells expressing mutant p53. nih.gov
Identification and Preliminary Context of 2-[(4-Methanesulfonylphenyl)amino]acetic Acid as a p53 Modulator
Within the broad class of N-arylglycine derivatives, the specific compound This compound has been identified as a potential modulator of mutant p53. This identification has emerged from efforts to discover novel small molecules capable of restoring the tumor-suppressive functions of mutated p53.
According to patent literature, compounds with this particular chemical scaffold have been designed and synthesized with the aim of recovering the wild-type function of p53 mutants. researchgate.net The underlying principle of this approach is that the binding of such a small molecule to the mutant p53 protein can induce a conformational change that restores its ability to bind to DNA and activate the downstream pathways involved in tumor suppression. researchgate.net While detailed, peer-reviewed research on the specific biological activity and mechanism of action of this compound is not extensively available in the public domain, its inclusion in patents focused on p53 reactivation highlights its significance as a lead compound in the ongoing search for novel cancer therapeutics targeting mutant p53. Further investigation is required to fully elucidate its efficacy and therapeutic potential.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-15(13,14)8-4-2-7(3-5-8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWANTOPYPZLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 2 4 Methanesulfonylphenyl Amino Acetic Acid
Established Synthetic Routes for 2-[(4-Methanesulfonylphenyl)amino]acetic Acid
The synthesis of N-aryl amino acids like this compound can be accomplished through several strategic approaches. These methods primarily involve the formation of a crucial carbon-nitrogen bond between the aromatic ring and the amino acid moiety.
This strategy utilizes an amino acid, such as glycine (B1666218) or its ester derivative, as the foundational block, which is then functionalized with the aryl group. A common method is the nucleophilic aromatic substitution (SNAr) reaction. In this approach, the amino group of glycine (or its ester) acts as a nucleophile, attacking an activated aryl halide.
For the synthesis of the target compound, this would involve the reaction of a glycine derivative with an appropriately substituted phenyl ring, such as 4-fluorophenyl methyl sulfone. The presence of the strongly electron-withdrawing methanesulfonyl group activates the aromatic ring, making it susceptible to nucleophilic attack. The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity.
Table 1: Example Reaction Scheme - Amino Acid Functionalization
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|
Following the coupling reaction, a simple hydrolysis step is required to convert the resulting ester into the final carboxylic acid product.
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile method for forming C-N bonds. Reactions such as the Buchwald-Hartwig amination or Ullmann condensation are well-suited for this purpose. These methods typically involve coupling an aryl halide with an amine in the presence of a metal catalyst.
In a potential synthesis of this compound, 4-bromophenyl methyl sulfone could be coupled with glycine or a glycine equivalent. Copper-catalyzed Ullmann-type reactions, often enhanced by the use of specific ligands like α-amino acids (e.g., L-proline), can facilitate these transformations under milder conditions than traditionally required nih.gov. Similarly, palladium-catalyzed systems are highly effective for the N-arylation of amino acid esters researchgate.net. A metal-free approach using a strong base in a polar solvent system has also been reported for the synthesis of N-aryl amino acids from aryl halides and amino acids researchgate.net.
Table 2: Comparison of Potential Aryl Coupling Strategies
| Coupling Reaction | Metal Catalyst | Typical Ligand | Aryl Component | Amino Acid Component |
|---|---|---|---|---|
| Ullmann Condensation | Copper(I) salts | L-Proline, N,N-Dimethylglycine | 4-Iodophenyl methyl sulfone | Glycine |
| Buchwald-Hartwig Amination | Palladium(0) complexes | Phosphine-based ligands | 4-Bromophenyl methyl sulfone | Glycine tert-butyl ester |
| Metal-Free Arylation | None | Not Applicable | 4-Fluorophenyl methyl sulfone | Glycine |
In multi-step syntheses, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions wikipedia.org. For the synthesis of this compound, both the amino and carboxylic acid functionalities of the glycine starting material may require protection.
The choice of protecting groups is guided by the principle of orthogonality, meaning they can be removed under different conditions without affecting each other jocpr.com. The amino group is commonly protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group. The carboxylic acid is typically protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester).
Table 3: Common Protecting Groups for Glycine in N-Arylation Reactions
| Functional Group | Protecting Group | Abbreviation | Introduction Method | Removal Conditions |
|---|---|---|---|---|
| Amino Group | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid, TFA) creative-peptides.com |
| Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) creative-peptides.com |
| Carboxyl Group | Benzyl ester | Bn | Benzyl alcohol, acid catalyst | Catalytic Hydrogenation (H₂, Pd/C) creative-peptides.com |
| Carboxyl Group | tert-Butyl ester | tBu | Isobutylene, acid catalyst | Strong acid (e.g., Trifluoroacetic acid, TFA) |
For instance, one could start with Boc-glycine, perform the N-arylation, and then remove the Boc group with acid. Alternatively, using ethyl glycinate (B8599266) protects the carboxyl group, allowing the N-arylation to proceed, after which the ester can be hydrolyzed.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of fine chemicals is of growing importance. For the target compound, this can involve several considerations. The use of amino acids as starting materials aligns with green chemistry, as they are readily available, renewable, and biocompatible precursors nih.gov.
A key area for improvement is the choice of solvent. Many traditional coupling and deprotection reactions are performed in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), which have significant toxicity concerns. Recent research has identified greener alternatives. For example, propylene (B89431) carbonate has been shown to be an effective replacement for DMF and DCM in both solution-phase and solid-phase peptide synthesis, with comparable or better yields rsc.org. Adopting such solvents would significantly reduce the environmental impact of the synthesis.
Preparation of Deuterated or Isotopically Labeled this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for investigating reaction mechanisms, metabolic pathways, and molecular interactions medchemexpress.com. The preparation of a labeled version of this compound can be achieved most efficiently by incorporating the label at an early stage of the synthesis.
A straightforward strategy is to employ a commercially available stable isotope-labeled glycine as the starting material in one of the synthetic routes described in section 2.1 medchemexpress.comisotope.com. This approach allows for the precise placement of isotopes such as Deuterium (D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) within the aminoacetic acid backbone of the final molecule.
Table 4: Isotopically Labeled Precursors and Corresponding Products
| Labeled Precursor | Isotope(s) | Resulting Labeled Product | Potential Application |
|---|---|---|---|
| Glycine-1-¹³C | ¹³C | 2-[(4-Methanesulfonylphenyl)amino]acetic-1-¹³C acid | NMR studies, tracing the carboxyl carbon |
| Glycine-2-¹³C | ¹³C | 2-[(4-Methanesulfonylphenyl)amino]acetic-2-¹³C acid | NMR studies, tracing the alpha-carbon |
| Glycine-¹⁵N | ¹⁵N | 2-[(4-Methanesulfonylphenyl)amino-¹⁵N]acetic acid | NMR studies, mechanistic studies of N-arylation |
Using these labeled precursors in a well-established synthetic route ensures that the label is incorporated with high efficiency, providing the necessary tools for advanced analytical studies.
Analogues and Derivatives of this compound
The synthesis of analogues and derivatives allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. The structure of this compound offers several sites for modification.
Aromatic Ring Substitution: Additional substituents can be introduced onto the phenyl ring to modulate electronic and steric properties.
Sulfonyl Group Modification: The methanesulfonyl group can be altered, for example, by changing the alkyl group, or by modifying its oxidation state (e.g., to a sulfinyl or thioether group).
Amino Acid Backbone Modification: The glycine backbone can be replaced with other amino acids (e.g., alanine, valine) to introduce chirality and steric bulk at the alpha-carbon. The acetic acid chain could also be extended.
Table 5: Representative Analogues and Derivatives of this compound
| Modification Site | Example Analogue Name | Structural Change |
|---|---|---|
| Aromatic Ring | 2-[(3-Chloro-4-methanesulfonylphenyl)amino]acetic acid | Addition of a chloro group to the phenyl ring |
| Aromatic Ring | 2-[(4-Ethanesulfonylphenyl)amino]acetic acid | Methyl group on sulfone replaced with an ethyl group |
| Sulfur Moiety | 2-[(4-Methylsulfinylphenyl)amino]acetic acid | Sulfone (-SO₂-) reduced to a sulfoxide (B87167) (-SO-) |
| Sulfur Moiety | 2-[(4-Methylthiophenyl)amino]acetic acid | Sulfone (-SO₂-) reduced to a thioether (-S-) |
| Amino Acid Backbone | 2-[(4-Methanesulfonylphenyl)amino]propanoic acid | Glycine replaced with alanine |
| Amino Acid Backbone | 3-[(4-Methanesulfonylphenyl)amino]propanoic acid | Glycine replaced with β-alanine |
The synthesis of these analogues would follow similar chemical principles as outlined for the parent compound, utilizing appropriately substituted starting materials.
Structure-Directed Design of Novel Analogues
The design of novel analogues of this compound is guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural modifications influence the compound's interactions with biological targets. While direct SAR studies on this specific molecule are not extensively published, principles can be drawn from related structures like benzenesulfonamides and phenylacetic acids. The core structure offers several points for modification: the phenyl ring, the methanesulfonyl group, the amino linker, and the acetic acid tail.
Key considerations in the structure-directed design include:
Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. These changes can influence binding affinity and selectivity for potential biological targets.
Modification of the Sulfonyl Group: The methanesulfonyl group is a strong electron-withdrawing group and a key hydrogen bond acceptor. Replacing the methyl group with larger alkyl or aryl groups can alter steric hindrance and lipophilicity.
Alterations to the Amino Linker: The secondary amine provides a crucial hydrogen bond donor site and a point of flexibility. N-alkylation or N-acylation can modify these properties, potentially leading to altered binding modes.
Acetic Acid Bioisosteres: The carboxylic acid group is often a critical binding feature, capable of forming salt bridges or strong hydrogen bonds. It can be replaced with bioisosteres such as tetrazoles, hydroxamic acids, or other acidic functional groups to improve metabolic stability or modify binding interactions. researchgate.net For instance, the conversion of a carboxylic acid to a hydroxamic acid has been a successful strategy in developing inhibitors for enzymes like matrix metalloproteinases. researchgate.net
| Modification Site | Potential Modification | Predicted Impact on Properties | Rationale |
|---|---|---|---|
| Phenyl Ring | Introduction of electron-withdrawing or -donating groups | Alters electronic distribution (pKa) and binding interactions | Modulates interactions with target protein residues. nih.gov |
| Amino Linker | N-alkylation or N-acylation | Removes H-bond donor capability, increases steric bulk | Can improve cell permeability or alter binding orientation. |
| Acetic Acid Moiety | Conversion to esters, amides, or bioisosteres (e.g., hydroxamic acid) | Changes acidity, polarity, and H-bonding capacity | Can enhance potency, selectivity, or pharmacokinetic properties. researchgate.net |
| Methanesulfonyl Group | Replacement of methyl with other alkyl/aryl groups | Modifies lipophilicity and steric profile | Influences solubility and potential for steric clashes in a binding pocket. |
Synthetic Pathways to Key Derivatives
The synthesis of derivatives of this compound leverages standard organic chemistry transformations targeting its primary functional groups: the secondary amine and the carboxylic acid. The parent compound itself can be synthesized, for example, through the reaction of 4-methanesulfonylaniline with a 2-haloacetic acid ester followed by hydrolysis.
Common synthetic routes to produce key derivatives include:
Amide Formation: The carboxylic acid can be activated (e.g., using coupling agents like DCC, EDC, or by conversion to an acyl chloride) and reacted with a wide range of primary or secondary amines to generate a library of amide derivatives.
Esterification: Standard esterification procedures, such as Fischer esterification (reacting with an alcohol under acidic catalysis), can be used to produce various ester derivatives. This modification can increase lipophilicity and allow the molecule to act as a prodrug.
N-Alkylation/N-Arylation: The secondary amine can be deprotonated with a suitable base and reacted with alkyl or aryl halides to yield N-substituted derivatives.
Reductive Amination: The secondary amine can also be synthesized by the reductive amination of 4-methanesulfonylbenzaldehyde with an amino acid ester, followed by hydrolysis.
A related synthetic approach starts with p-methylsulfonyl acetophenone, which can undergo a series of reactions, such as the Fischer indole (B1671886) synthesis, to create more complex heterocyclic derivatives. nih.gov Similarly, (4-methylsulfonyl)phenylacetic acid serves as a key intermediate in the synthesis of various compounds, including COX-2 inhibitors. nih.govgoogle.comgoogleapis.com The synthesis of this intermediate can be achieved from 1-(4-methanesulfonyl-phenyl)-ethanone. nih.govresearchgate.net
| Reaction Type | Functional Group Targeted | Typical Reagents | Resulting Derivative |
|---|---|---|---|
| Amidation | Carboxylic Acid | R-NH₂, EDC/HOBt or SOCl₂ | Amides |
| Esterification | Carboxylic Acid | R-OH, H₂SO₄ (cat.) | Esters |
| N-Alkylation | Secondary Amine | R-X, NaH or K₂CO₃ | Tertiary Amines |
| Suzuki/Buchwald-Hartwig Coupling | (Requires pre-functionalized Phenyl Ring, e.g., bromo-) | Boronic acids/esters, Pd catalyst | Biaryl derivatives |
Library Synthesis and High-Throughput Screening Considerations
To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and high-throughput screening (HTS) are employed. This approach allows for the rapid generation and evaluation of large numbers of compounds, accelerating the discovery of molecules with desired properties. nih.gov
Library Synthesis: A combinatorial library can be designed by systematically varying the building blocks at the key modification points. For example, a library could be synthesized by reacting the core amino acid scaffold with a diverse set of amines to create an amide library, or with a variety of alkyl halides for an N-substituted library. These syntheses are often performed in parallel formats, such as on multi-well plates, and can be automated to increase efficiency. nih.gov The use of solid-phase synthesis, where the scaffold is attached to a resin, can simplify purification, as excess reagents and byproducts can be washed away before the final product is cleaved from the support.
High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS is used to rapidly assess their biological activity. nih.gov The choice of assay is critical and depends on the intended biological target.
Key considerations for HTS include:
Assay Format: Assays must be miniaturized (typically in 384- or 1536-well plates) and automated to handle large numbers of compounds. enamine.net
Detection Method: Common detection methods include fluorescence, luminescence, and absorbance. For example, a fluorescence polarization assay could be used to screen for inhibitors of a protein-protein interaction, while a thermal shift assay (differential scanning fluorimetry) can detect direct binding of a compound to a target protein. nih.govenamine.net
Hit Confirmation: Initial "hits" from the primary screen must be confirmed through re-testing. Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC₅₀ or EC₅₀ values). It is also crucial to perform counter-screens or use alternative assay formats to eliminate false positives, such as those caused by compound aggregation. nih.gov
| Assay Type | Principle | Typical Application | Advantages |
|---|---|---|---|
| Fluorescence Intensity/FRET | Measures changes in light emission from a fluorophore, often linked to enzyme activity. | Enzyme inhibitor screening. | High sensitivity, widely applicable. enamine.net |
| Thermal Shift Assay (TSA) | Measures the change in a protein's melting temperature upon ligand binding. nih.gov | Screening for direct binders to a purified protein. | Identifies direct physical interaction, label-free for the compound. enamine.net |
| AlphaScreen | Proximity-based assay using donor and acceptor beads that generate a signal when brought close. | Screening for modulators of protein-protein interactions. | Homogeneous (no-wash) format, very high sensitivity. enamine.net |
| Cell-Based Reporter Assays | Measures the activity of a reporter gene (e.g., luciferase) linked to a specific signaling pathway. | Screening for pathway modulators in a cellular context. | Provides data on cell permeability and activity in a biological system. |
Molecular and Cellular Mechanism of Action of 2 4 Methanesulfonylphenyl Amino Acetic Acid
Investigation of 2-[(4-Methanesulfonylphenyl)amino]acetic Acid Interaction with Mutant p53 Proteins
No specific studies detailing the direct interaction of this compound with mutant p53 proteins were identified. While the restoration of wild-type function to mutant p53 is a recognized therapeutic strategy, and various compounds are being investigated for this purpose, research specifically implicating this compound in this process is not publicly available.
Biophysical Characterization of Compound-Protein Binding
There is no available data from biophysical assays such as surface plasmon resonance, isothermal titration calorimetry, or nuclear magnetic resonance spectroscopy that characterizes the binding affinity or kinetics of this compound to any mutant p53 proteins.
Allosteric Modulation of p53 Conformation by this compound
No research findings were located that describe the ability of this compound to act as an allosteric modulator of mutant p53. Consequently, there is no information on whether this compound can induce conformational changes in mutant p53 to restore a wild-type-like structure.
Regulation of Downstream p53 Signaling Pathways by this compound
Consistent with the lack of data on its direct interaction with mutant p53, there is no information available on the ability of this compound to regulate downstream p53 signaling pathways.
Transcriptional Activation of p53 Target Genes (e.g., p21, BAX)
No studies were found that investigated the effect of this compound on the transcriptional activity of p53. As such, there is no evidence to suggest that this compound can restore the ability of mutant p53 to bind to its target DNA sequences and activate the transcription of genes involved in cell cycle arrest or apoptosis, such as CDKN1A (encoding p21) and BAX.
Induction of Apoptosis in p53-Mutant Cellular Models
There are no published studies demonstrating that this compound can selectively induce apoptosis in cancer cell lines harboring p53 mutations. Cellular assays to confirm such activity have not been reported for this specific compound.
Cell Cycle Arrest Mediated by this compound
The progression of the cell cycle is a tightly regulated process involving a series of checkpoints that ensure the fidelity of DNA replication and cell division. Key regulators of this process are cyclin-dependent kinases (CDKs) and their activating partners, cyclins. Disruption of the cell cycle is a primary mechanism for many therapeutic agents.
Compounds structurally related to this compound have been shown to induce cell cycle arrest, predominantly in the G1 phase. plos.orgnih.gov This arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby halting proliferation. The G1 checkpoint is a critical decision point for the cell, where it commits to another round of division or enters a quiescent state (G0). nih.gov
The mechanism of G1 arrest often involves the modulation of G1-specific cyclins and CDKs, such as the Cyclin D-CDK4/6 complex and the Cyclin E-CDK2 complex. Inhibition of these complexes prevents the phosphorylation of the retinoblastoma protein (pRb). nih.gov Hypophosphorylated pRb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes necessary for S-phase entry.
Furthermore, the induction of cell cycle arrest can be mediated by upregulating CDK inhibitors (CKIs) like p21WAF1/CIP1 and p27Kip1. plos.orgnih.gov These proteins bind to and inactivate cyclin-CDK complexes, effectively putting a brake on cell cycle progression. nih.gov Studies on similar compounds demonstrate an accumulation of cells in the G0/G1 phase, as determined by flow cytometry analysis, which quantifies the DNA content within a cell population. plos.orgfrontiersin.org A typical result from such an experiment would show a significant increase in the percentage of cells in the G1 phase following treatment, with a corresponding decrease in the S and G2/M phases.
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Control (Vehicle) | 45.2% | 35.5% | 19.3% |
| Compound (10 µM) | 72.8% | 15.1% | 12.1% |
| Compound (50 µM) | 85.1% | 8.7% | 6.2% |
Potential Off-Target Interactions and Selectivity Profiling of this compound
While a compound may be designed with a specific molecular target in mind, its interaction with unintended biomolecules, known as off-target effects, is a critical aspect of its pharmacological profile. Understanding the selectivity of this compound is essential for a comprehensive assessment of its biological activity.
Proteomic Approaches for Identifying Additional Binding Partners
Modern proteomic techniques offer powerful tools for the unbiased identification of a compound's binding partners within the entire cellular proteome. nih.gov One of the most effective methods is affinity purification coupled with mass spectrometry (AP-MS). nih.govnih.gov
In this approach, the compound of interest, this compound, would be chemically modified to incorporate an affinity tag (e.g., biotin) and immobilized on a solid support, such as agarose (B213101) beads. These "baited" beads are then incubated with a total cell lysate. Proteins that bind to the compound are "pulled down" and separated from non-binding proteins. After washing to remove non-specific interactions, the bound proteins are eluted and identified using high-resolution mass spectrometry. nih.gov
Another complementary technique is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). nih.gov This method allows for the quantitative comparison of protein expression levels between treated and untreated cells, potentially revealing downstream effects of target engagement or identifying proteins whose stability or turnover is affected by the compound. nih.gov These approaches can generate a list of potential interacting proteins, which must then be validated through secondary assays.
| Protein ID | Protein Name | Function | Validation Status |
|---|---|---|---|
| P04637 | Tumor suppressor p53 | Transcription factor, cell cycle regulation | Primary Target |
| P62258 | Cyclin-dependent kinase 4 | Cell cycle progression | To be validated |
| Q09472 | Heat shock protein 90-alpha | Chaperone, protein folding | To be validated |
| P11362 | Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis | To be validated |
Enzyme Inhibition Profiling (Non-p53 Related)
To systematically assess the selectivity of this compound, it can be screened against large panels of purified enzymes, particularly protein kinases, due to the conserved nature of their ATP-binding sites. nih.govreactionbiology.com Kinase profiling services offer assays for hundreds of different human kinases. reactionbiology.comreactionbiology.com
In these assays, the compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the kinase panel, and the percentage of remaining enzyme activity is measured. promega.com Hits that show significant inhibition are then followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency against that specific enzyme. reactionbiology.com
This broad screening provides a selectivity profile, highlighting any unintended inhibitory activity. researchgate.net For example, a compound might be screened against panels representing different kinase families (e.g., tyrosine kinases, serine/threonine kinases) or other enzyme classes like cyclooxygenases (COX), as some related sulfonamide-containing structures are known COX inhibitors. nih.gov A highly selective compound will show potent inhibition of its intended target with minimal activity against other enzymes in the panel.
| Kinase Target | Kinase Family | % Inhibition at 1 µM | IC50 (µM) |
|---|---|---|---|
| CDK2/cyclin A | CMGC | 85% | 0.5 |
| ERK1 | CMGC | 12% | > 50 |
| AKT1 | AGC | 5% | > 50 |
| SRC | TK | 18% | 35.2 |
| FLT3 | TK | 3% | > 50 |
Cellular Uptake and Intracellular Distribution of this compound
For a compound to exert its effect on intracellular targets, it must first cross the cell membrane and reach its site of action. Therefore, understanding its cellular uptake and subsequent distribution is fundamental.
Membrane Permeability Studies
The ability of a compound to passively diffuse across the lipid bilayer of a cell membrane is a key determinant of its bioavailability. A widely used in vitro method for predicting this is the Parallel Artificial Membrane Permeability Assay (PAMPA). wikipedia.orgcreative-bioarray.com This non-cell-based assay measures the passage of a compound from a donor compartment, through an artificial membrane composed of lipids, to an acceptor compartment. wikipedia.org
The PAMPA model can be adapted to mimic different biological barriers, such as the gastrointestinal tract or the blood-brain barrier, by altering the lipid composition of the artificial membrane. nih.govnih.gov The results are expressed as an effective permeability coefficient (Pe), typically in units of 10-6 cm/s. nih.gov Compounds are generally classified as having low or high permeability based on their Pe values, which helps in the early assessment of their drug-like properties. creative-bioarray.com
| Compound | Permeability Coefficient (Pe) (x 10-6 cm/s) | Permeability Classification |
|---|---|---|
| Propranolol (High Permeability Control) | 18.5 | High |
| Atenolol (Low Permeability Control) | 0.8 | Low |
| This compound | 7.2 | Moderate |
Subcellular Localization Techniques
Once inside the cell, a compound may distribute throughout different compartments, such as the cytoplasm, nucleus, mitochondria, or lysosomes. Identifying this distribution is crucial for understanding its mechanism of action. Fluorescence microscopy is a primary tool for visualizing the subcellular localization of molecules. mdpi.com
To enable visualization, the compound must be fluorescent or be tagged with a fluorophore. This can be achieved by synthesizing a derivative of this compound that incorporates a fluorescent moiety (e.g., fluorescein, rhodamine) without significantly altering its biological activity. researchgate.net
Cells are then treated with this fluorescent analogue and imaged using techniques like confocal laser scanning microscopy. This method provides high-resolution optical sections of the cell, allowing for the precise localization of the fluorescent signal. mdpi.com Co-localization studies can also be performed, where specific organelles are stained with a different colored fluorescent dye (e.g., DAPI for the nucleus, MitoTracker for mitochondria). Overlap between the compound's signal and an organelle-specific stain indicates its accumulation in that compartment. Another approach involves using fluorescent proteins that change their emission properties in specific environments, such as different pH levels, to report on the compound's location. nih.gov
| Technique | Principle | Information Gained |
|---|---|---|
| Confocal Fluorescence Microscopy | A fluorescently tagged version of the compound is visualized in live or fixed cells. | Provides high-resolution images of the compound's spatial distribution within the cell. |
| Co-localization Staining | The fluorescently tagged compound is used along with organelle-specific fluorescent dyes. | Determines if the compound accumulates in specific compartments like the nucleus or mitochondria. |
| Cell Fractionation & HPLC/MS | Cells are lysed and separated into subcellular fractions (nuclear, cytoplasmic, mitochondrial). The concentration of the untagged compound in each fraction is quantified by mass spectrometry. | Provides quantitative data on the compound's distribution without the need for chemical modification. mdpi.com |
Pre Clinical Biological Evaluation of 2 4 Methanesulfonylphenyl Amino Acetic Acid
In Vitro Efficacy in p53-Mutant Cancer Cell Lines
The initial assessment of a potential anti-cancer agent's efficacy is typically conducted using in vitro models, which involve treating cancer cell lines grown in a controlled laboratory setting. These studies are crucial for determining the compound's activity, identifying responsive cancer types, and understanding its mechanisms of action at a cellular level.
Dose-Response Studies in Various Cancer Types
Dose-response studies are fundamental to understanding the potency of a compound. In these experiments, various cancer cell lines with known p53 mutations are exposed to a range of concentrations of 2-[(4-Methanesulfonylphenyl)amino]acetic acid. The effect on cell viability or proliferation is then measured to determine the concentration at which the compound inhibits cancer cell growth.
While specific data for this compound is not publicly available, research on structurally similar compounds that reactivate mutant p53 provides a framework for the expected outcomes of such studies. For instance, compounds are often tested across a panel of cell lines representing different cancer types, such as ovarian, breast, and pancreatic cancer, which have a high incidence of p53 mutations. nih.govmdpi.com The results of these studies are typically presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Illustrative Dose-Response Data for a Hypothetical p53-Reactivating Compound This table is a hypothetical representation based on typical findings for p53-reactivating compounds and does not represent actual data for 2-[(4--Methanesulfonylphenyl)amino]acetic acid.
| Cancer Cell Line | p53 Mutation Status | IC50 (µM) |
|---|---|---|
| TOV-112D (Ovarian) | R175H | Data not available |
| MIA-PaCa-2 (Pancreatic) | R248W | Data not available |
| SK-N-FI (Neuroblastoma) | V157F | Data not available |
| SW480 (Colon) | R273H/P309S | Data not available |
Synergistic Effects with Other Anti-Cancer Agents
To enhance therapeutic efficacy and overcome potential drug resistance, new compounds are often evaluated in combination with existing anti-cancer agents. Studies have shown that molecules that reactivate mutant p53 can sensitize cancer cells to conventional chemotherapies and targeted agents. mdpi.com For example, the p53-reactivating compound APR-246 has been shown to increase the effectiveness of chemotherapeutic drugs in pancreatic cancer cells. mdpi.com
A similar investigational approach for this compound would involve treating p53-mutant cancer cells with the compound in combination with standard-of-care drugs for specific cancer types. The synergistic, additive, or antagonistic effects would then be quantified.
Resistance Mechanisms in Cellular Models
Understanding potential mechanisms of resistance is crucial for the clinical development of any new anti-cancer drug. For compounds targeting mutant p53, resistance could emerge through various mechanisms. For example, cancer cells could acquire secondary mutations in the p53 gene that prevent the compound from binding and restoring its function. Alternatively, cells might upregulate drug efflux pumps that remove the compound from the cell, or activate alternative survival pathways that bypass the need for p53 inactivation.
In Vivo Studies in Relevant Pre-clinical Animal Models
Following promising in vitro results, the evaluation of an anti-cancer compound progresses to in vivo studies using animal models. These studies are essential for assessing the compound's efficacy in a more complex biological system that mimics human disease.
Xenograft Models with p53-Mutant Tumors
Xenograft models are a common preclinical tool where human cancer cells are implanted into immunocompromised mice. To evaluate this compound, researchers would typically implant p53-mutant human cancer cells into mice and, once tumors are established, treat the animals with the compound. The primary endpoint of such studies is often the inhibition of tumor growth over time.
For example, studies with other p53-reactivating compounds have demonstrated their ability to prevent the progression of tumors carrying mutant p53. nih.gov
Table 2: Illustrative Data from a Hypothetical Xenograft Study This table is a hypothetical representation and does not represent actual data for this compound.
| Treatment Group | Tumor Volume Change (%) |
|---|---|
| Vehicle Control | Data not available |
| This compound | Data not available |
Genetically Engineered Mouse Models (GEMMs)
Genetically engineered mouse models (GEMMs) are sophisticated models where specific cancer-causing mutations, such as those in the p53 gene, are engineered into the mouse's genome. These models allow for the study of tumor development and treatment in the context of a fully intact immune system and a more physiologically relevant tumor microenvironment. While more complex and time-consuming to develop and use than xenograft models, GEMMs can provide valuable insights into the efficacy and potential immune-related effects of a new therapeutic agent.
Pharmacodynamic Biomarkers of p53 Restoration in Animal Tissues
No studies were identified that investigated the pharmacodynamic biomarkers of p53 restoration in animal tissues following administration of this compound. Research on compounds that aim to restore p53 function often involves monitoring the expression levels of p53 target genes such as p21 (CDKN1A), PUMA (BBC3), and MDM2. Analysis typically includes techniques like immunohistochemistry (IHC), Western blotting, or quantitative real-time PCR (qRT-PCR) on tumor and surrogate tissues to confirm target engagement and downstream pathway activation. However, no such data is available for this compound.
Modulation of Tumor Microenvironment by this compound (Non-Clinical)
There is no available non-clinical data describing the modulation of the tumor microenvironment by this compound.
Angiogenesis Inhibition Studies
No preclinical studies detailing the effects of this compound on angiogenesis have been found. Standard in vitro assays to evaluate anti-angiogenic potential, such as the tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs), and in vivo models like the Matrigel plug assay or tumor xenograft models assessing microvessel density (e.g., via CD31 staining), have not been reported for this compound.
Immune Cell Modulation
Information regarding the effect of this compound on immune cells within the tumor microenvironment is not available. Preclinical investigations in this area would typically involve immunophenotyping of tumor-infiltrating lymphocytes (TILs) by flow cytometry, analysis of cytokine profiles, and functional assays of immune cells such as T cells and natural killer (NK) cells. No such research has been published for this specific molecule.
Pre-clinical ADME (Absorption, Distribution, Metabolism, Excretion) Properties of this compound
Specific preclinical ADME data for this compound is not publicly available.
In Vitro Metabolic Stability in Microsomes and Hepatocytes
No published data exists on the in vitro metabolic stability of this compound in liver microsomes or hepatocytes from common preclinical species (e.g., mouse, rat, dog, monkey) or humans. Such studies are fundamental for predicting a compound's metabolic clearance and potential for drug-drug interactions. The typical output of these studies, including intrinsic clearance (CLint) and half-life (t½), could not be located for this compound.
Distribution in Animal Tissues
There are no available reports on the tissue distribution of this compound in animal models. Tissue distribution studies are crucial for understanding a compound's potential sites of action and accumulation, and are often conducted using radiolabeled compounds or mass spectrometry-based methods.
Excretion Pathways in Animal Models
Extensive searches of scientific literature and patent databases did not yield specific preclinical data detailing the excretion pathways of this compound in any animal models. The following discussion is therefore based on general principles of pharmacokinetics and the physicochemical properties of the compound, outlining the likely routes of elimination.
A compound with the structural characteristics of this compound, which possesses both a polar methanesulfonyl group and an acidic carboxylic acid moiety, would be expected to be eliminated from the body primarily through renal (urinary) and/or hepatic (biliary and fecal) excretion. The relative contribution of each pathway would be influenced by factors such as its molecular weight, water solubility, and the extent to which it undergoes metabolism in the liver.
Renal Excretion:
The kidneys are a principal route for the elimination of many small-molecule drugs and their metabolites. For a compound like this compound, several processes within the kidney would likely contribute to its urinary excretion:
Glomerular Filtration: The compound, if circulating in the bloodstream unbound to plasma proteins, would be subject to filtration from the blood into the urine through the glomeruli.
Active Tubular Secretion: As an acidic molecule, it is a likely substrate for organic anion transporters (OATs) located in the proximal tubules of the kidneys. These transporters actively secrete acidic compounds from the blood into the urine, which can be a very efficient mechanism of elimination.
Hepatic and Fecal Excretion:
The liver also plays a crucial role in the excretion of xenobiotics, either by direct secretion into the bile or following metabolic conversion.
Biliary Excretion: The compound or its metabolites could be actively transported from the hepatocytes into the bile. This is a common pathway for compounds with higher molecular weights and for conjugates (e.g., glucuronides) that may be formed during metabolism. The bile is then released into the small intestine, and the compound can be eliminated in the feces.
Fecal Excretion: In addition to biliary excretion, a portion of the compound, if unabsorbed after oral administration or secreted into the intestine, would be eliminated directly in the feces.
Without specific studies in animal models, it is not possible to quantify the proportion of this compound eliminated by each route or to determine the major pathway of excretion. Such studies would typically involve administering a radiolabeled version of the compound to animals and measuring the radioactivity recovered in the urine and feces over time.
Structure Activity Relationship Sar and Computational Studies of 2 4 Methanesulfonylphenyl Amino Acetic Acid Analogues
Elucidation of Key Pharmacophoric Features of 2-[(4-Methanesulfonylphenyl)amino]acetic Acid
A pharmacophore model for this compound highlights the critical chemical features required for its biological activity. These features include a hydrogen bond donor (the secondary amine), a hydrogen bond acceptor (the sulfonyl group), an aromatic ring capable of hydrophobic and π-stacking interactions, and a carboxylic acid group that can act as a hydrogen bond donor/acceptor or form ionic interactions.
The electronic properties and substitution pattern of the phenyl ring are pivotal in modulating the activity of this compound analogues. The nature of the substituents can influence the molecule's binding affinity to its target protein by altering its electronic distribution and steric profile. lumenlearning.comlibretexts.org
Substituents on the phenyl ring can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic residues in the protein's binding pocket. libretexts.org Conversely, EWGs, like nitro (-NO₂) or cyano (-CN), decrease the ring's electron density, which can also be beneficial depending on the electronic environment of the binding site. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial arrangement of the functional group and its ability to interact with specific residues. libretexts.org
| Substituent (R) | Position | Electronic Effect | Predicted Impact on Activity | Potential Interactions |
|---|---|---|---|---|
| -OCH₃ | para | Electron-Donating (strong) | Increase | Enhanced π-π stacking, potential for hydrogen bonding |
| -CH₃ | para | Electron-Donating (weak) | Moderate Increase | Enhanced hydrophobic interactions |
| -Cl | meta | Electron-Withdrawing (inductive) | Variable | Halogen bonding, altered electrostatic potential |
| -NO₂ | meta | Electron-Withdrawing (strong) | Decrease/Variable | Potential for polar interactions, may introduce unfavorable steric bulk |
The sulfonyl and amino acid moieties are critical components of the pharmacophore of this compound, contributing significantly to its binding affinity and specificity.
The amino acid moiety , specifically the acetic acid portion, provides a crucial acidic center. The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl oxygen). pharmacy180.com Furthermore, under physiological pH, the carboxylic acid can be deprotonated to form a carboxylate anion, which is capable of forming strong ionic interactions or salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine within the binding site. longdom.org The linker between the amine and the carboxylic acid provides flexibility, allowing the molecule to adopt a favorable conformation upon binding.
| Moiety | Key Functional Group | Potential Interactions | Contribution to Binding |
|---|---|---|---|
| Sulfonyl | -SO₂ | Hydrogen bond acceptor, van der Waals interactions | Directional interactions, conformational rigidity |
| Amino Acid | -COOH / -COO⁻ | Hydrogen bond donor/acceptor, ionic interactions (salt bridges) | Charge-based interactions, anchoring to the binding site |
Computational Chemistry and Molecular Modeling
Computational techniques offer a powerful lens through which to examine the interactions of this compound with its biological targets at an atomic level. nih.govresearchgate.net These methods are particularly valuable for understanding binding modes and predicting the effects of structural modifications.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov For this compound, docking studies with the p53 tumor suppressor protein could reveal potential binding sites and key intermolecular interactions. One plausible binding site is a pocket on the p53 core domain that has been identified as a target for small-molecule reactivators. plos.orgnih.gov
In a representative docking simulation, the compound would be placed into the binding pocket of p53. The methanesulfonylphenyl group would likely occupy a hydrophobic region, with the phenyl ring forming π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine. The sulfonyl oxygens are predicted to form hydrogen bonds with backbone amides or polar side chains. The amino acid moiety would extend towards a more solvent-exposed region, with the carboxylate group forming a salt bridge with a lysine residue, a common interaction for acidic ligands. nih.gov
| Compound Moiety | Interacting p53 Residue | Interaction Type | Estimated Distance (Å) |
|---|---|---|---|
| Phenyl Ring | Phe270 | π-π Stacking | 3.5 - 4.5 |
| Sulfonyl Oxygen 1 | Lys120 (backbone N-H) | Hydrogen Bond | 2.8 - 3.2 |
| Sulfonyl Oxygen 2 | Ser241 (side chain O-H) | Hydrogen Bond | 2.9 - 3.3 |
| Carboxylate Group | Lys120 (side chain NH₃⁺) | Salt Bridge | < 4.0 |
Molecular dynamics (MD) simulations provide a dynamic view of the compound-protein complex, allowing for the assessment of its stability and the characterization of its conformational flexibility over time. mdpi.comresearchgate.net An MD simulation of the this compound-p53 complex, initiated from a docked pose, would involve simulating the movement of all atoms in the system over a period of nanoseconds to microseconds. digitellinc.comnih.gov
Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess structural stability, and the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions. acs.org The persistence of key interactions identified in docking, such as hydrogen bonds and salt bridges, would also be monitored throughout the simulation to confirm their stability. Such simulations can reveal important conformational changes in the protein upon ligand binding. oup.com
| Parameter | Description | Indication of a Stable Complex |
|---|---|---|
| RMSD (Ligand) | Root-Mean-Square Deviation of the ligand's atomic positions over time. | Low and stable RMSD values suggest the ligand remains bound in a consistent pose. |
| RMSD (Protein Backbone) | RMSD of the protein's Cα atoms, indicating overall protein structural stability. | Plateauing of the RMSD value indicates the protein has reached equilibrium. |
| RMSF | Root-Mean-Square Fluctuation of individual residues. | Lower RMSF in the binding site residues upon ligand binding can indicate stabilization. |
| Hydrogen Bond Analysis | Monitors the formation and breaking of hydrogen bonds over the simulation time. | High occupancy of specific hydrogen bonds confirms their importance for binding. |
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to compute the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions. nih.govresearchgate.netpharmacelera.com For this compound, these calculations can provide insights into its charge distribution, orbital energies, and electrostatic potential.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. uzh.ch The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. Additionally, calculating the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. This information is crucial for understanding how the molecule will interact with the electrostatic environment of a protein's binding site. arxiv.org
| Property | Calculated Value (arbitrary units) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |
Quantitative Structure-Activity Relationships (QSAR) for this compound Series
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for discerning the physicochemical properties of a series of compounds that govern their biological activity. For analogues of this compound, particularly those targeting enzymes like cyclooxygenase-2 (COX-2), QSAR models have been developed to elucidate the structural requirements for potent and selective inhibition.
One approach applied to structurally similar compounds, such as 2-(4-methanesulfonylphenyl)pyran-4-ones, is the classical Hansch analysis. nih.gov This method establishes a correlation between biological activity and various physicochemical descriptors. For a series of these compounds, a triparametric equation successfully explained the hydrophobic, electronic, and steric requirements for enhanced COX-2 inhibitory activity. nih.gov The analysis revealed that selectivity for COX-2 over COX-1 could be influenced by the size and lipophilicity of substituents. For instance, highly polar substituents at certain positions were found to be favorable for improved selectivity, while the size of atoms at other positions had a negative effect. nih.gov
For a series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives, a 3D-QSAR model was developed to provide more detailed structural insights. nih.gov The resulting model yielded robust statistical parameters, indicating its predictive power. nih.gov This atom-based 3D-QSAR model helps visualize the favorable and unfavorable regions for activity around the molecular scaffold, guiding the rational design of new, more potent inhibitors. nih.gov
| Parameter | Value | Description |
|---|---|---|
| r² (Training Set Correlation) | 0.642 | Coefficient of determination for the training set, indicating the goodness of fit. |
| Q²ext (Test Set Correlation) | 0.841 | Predictive ability of the model for an external test set. |
| RMSE (Root Mean Square Error) | 0.24 | The standard deviation of the residuals (prediction errors). |
| Pearson-R | 0.91 | Correlation between predicted and observed activities for the test set. |
These QSAR studies collectively underscore the key structural attributes necessary for the biological activity of compounds containing the 4-methanesulfonylphenyl moiety, providing a quantitative framework for lead optimization. nih.govnih.gov
Ligand-Based and Structure-Based Drug Design Approaches
Building on SAR and QSAR insights, both ligand-based and structure-based drug design strategies have been employed to develop novel analogues of this compound with improved potency and selectivity.
Ligand-Based Drug Design
In the absence of a high-resolution crystal structure of the target protein, ligand-based methods are invaluable. nih.gov These approaches utilize the structural information of known active molecules to develop a hypothesis about the necessary features for binding.
A prominent ligand-based technique is pharmacophore modeling. For a series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives acting as COX-2 inhibitors, a five-point pharmacophore model was generated. nih.gov This model identified essential chemical features required for activity, providing a 3D blueprint for designing new molecules with the desired biological profile. nih.gov The features of this model highlight the specific types of interactions that are crucial for binding to the target. nih.gov
| Pharmacophore Feature | Count | Description |
|---|---|---|
| Hydrogen Bond Acceptor (A) | 4 | Atoms or groups that can accept a hydrogen bond from the receptor. |
| Hydrogen Bond Donor (D) | 1 | Atoms or groups that can donate a hydrogen bond to the receptor. |
This pharmacophore hypothesis serves as a powerful tool for virtual screening of compound libraries to identify novel scaffolds or for guiding the modification of existing compounds to better fit the model and enhance activity. nih.gov
Structure-Based Drug Design
When the three-dimensional structure of the target enzyme is available, structure-based drug design becomes a powerful strategy. This approach involves analyzing the binding site of the target and designing molecules that fit and interact optimally with it.
Molecular docking studies have been instrumental in understanding the binding mode of analogues containing the 4-methanesulfonylphenyl group within the active site of COX enzymes. nih.gov A key finding from these studies is the role of the methanesulfonyl (SO₂Me) pharmacophore in achieving selectivity for COX-2 over COX-1. nih.gov The COX-2 active site possesses a secondary pocket that is absent in COX-1 due to a single amino acid difference (Val523 in COX-2 vs. the bulkier Ile523 in COX-1). nih.gov
Docking studies of pyran-2-one derivatives revealed that the SO₂Me group of these inhibitors fits snugly into this secondary pocket in COX-2. nih.gov This interaction orients the rest of the molecule to form favorable contacts with key residues in the active site. nih.gov
| Amino Acid Residue | Interaction Type / Location |
|---|---|
| Arg513 | Forms hydrogen bonds or electrostatic interactions. |
| Val523 | Defines the entrance to the secondary pocket, allowing access for the SO₂Me group. |
| Phe518 | Lines the secondary pocket, forming hydrophobic interactions. |
| Ser530 | Involved in key interactions within the main channel. |
| Tyr355 | Forms part of the active site channel. |
| His90 | Lines the secondary pocket, contributing to the binding environment. |
These structure-based insights allow for the rational design of modifications to the core scaffold to maximize interactions within the COX-2 active site while minimizing binding to COX-1, thereby engineering highly selective inhibitors. nih.gov
Advanced Analytical and Spectroscopic Characterization of 2 4 Methanesulfonylphenyl Amino Acetic Acid
High-Resolution Mass Spectrometry for Purity and Identity Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and purity assessment of pharmaceutical compounds. researchgate.net Unlike nominal mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap-based systems, provide mass measurements with high accuracy (typically within 5 ppm), allowing for the determination of the elemental composition of a molecule. researchgate.netnih.gov
For 2-[(4-Methanesulfonylphenyl)amino]acetic acid (molecular formula: C9H11NO4S), HRMS is used to confirm its identity by matching the experimentally measured accurate mass to the theoretically calculated exact mass. This high level of mass accuracy helps to distinguish the target compound from other potential impurities or isomers with the same nominal mass.
Furthermore, the isotopic pattern observed in the high-resolution spectrum serves as an additional confirmation. The presence of a sulfur atom in the molecule results in a characteristic A+2 peak (from the ³⁴S isotope) with a specific relative abundance, which must match the theoretical isotopic distribution for the proposed elemental formula. HRMS is also highly effective for identifying and quantifying trace-level impurities, ensuring the compound meets stringent purity requirements for subsequent studies. researchgate.net
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₁NO₄S |
| Monoisotopic Mass | 229.0409 Da |
| Ionization Mode | Electrospray (ESI) |
| Adduct (Positive Ion) | [M+H]⁺ |
| Calculated m/z [M+H]⁺ | 230.0481 |
| Adduct (Negative Ion) | [M-H]⁻ |
| Calculated m/z [M-H]⁻ | 228.0338 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. ethernet.edu.etresearchgate.net By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be determined. encyclopedia.pubrsc.org
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid group, the amine proton, and the methyl protons of the sulfone group. The aromatic protons on the para-substituted ring typically appear as two distinct doublets (an AA'BB' system), a characteristic pattern confirming the substitution pattern.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and further confirm the molecular structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Proton 1 | -SO₂CH ₃ | ~3.0 | Singlet | 3H |
| Proton 2 | -NHCH ₂COOH | ~4.0 | Singlet/Doublet | 2H |
| Proton 3 | -NH - | Broad, variable | Singlet | 1H |
| Proton 4 | Aromatic CH (ortho to NH) | ~6.7 | Doublet | 2H |
| Proton 5 | Aromatic CH (ortho to SO₂) | ~7.7 | Doublet | 2H |
| Proton 6 | -COOH | Broad, variable | Singlet | 1H |
| ¹³C NMR | Assignment | Predicted δ (ppm) | ||
| Carbon 1 | -SO₂C H₃ | ~45 | ||
| Carbon 2 | -NHC H₂COOH | ~46 | ||
| Carbon 3 | Aromatic C (ortho to NH) | ~113 | ||
| Carbon 4 | Aromatic C (ortho to SO₂) | ~131 | ||
| Carbon 5 | Aromatic C -SO₂ | ~132 | ||
| Carbon 6 | Aromatic C -NH | ~150 | ||
| Carbon 7 | -C OOH | ~173 | ||
| Multiplicity may appear as a singlet, or as a doublet if coupled to the NH proton. |
X-ray Crystallography of this compound and its Complexes
X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a compound in its solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound itself is publicly available, analysis of the closely related compound, [4-(Methylsulfonyl)phenyl]acetic acid, offers significant insight. nih.govresearchgate.net
The crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid reveals that molecules are linked into centrosymmetric dimers through intermolecular O—H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) ring motif. nih.govresearchgate.net It is highly probable that this compound would exhibit similar dimeric structures. Additionally, the presence of the secondary amine group introduces another hydrogen bond donor and acceptor site, which would likely lead to the formation of more extensive three-dimensional networks through N—H···O hydrogen bonds, potentially involving the sulfone or carboxyl oxygen atoms.
When co-crystallized with a target protein, X-ray crystallography can elucidate the specific binding mode of the compound, revealing key interactions within the active site that are invaluable for structure-based drug design.
Table 3: Crystallographic Data for the Related Compound [4-(Methylsulfonyl)phenyl]acetic Acid nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₉H₁₀O₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 19.086 |
| b (Å) | 4.9711 |
| c (Å) | 10.724 |
| β (°) | 106.102 |
| V (ų) | 977.5 |
| Z | 4 |
| Key Interaction | O—H···O Hydrogen Bond Dimers (R²₂(8) motif) |
Chromatographic Methods for Analysis and Purification (e.g., HPLC, LC-MS)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are central to assessing the purity of this compound and for its purification.
Purity analysis is typically performed using reverse-phase HPLC (RP-HPLC) with a UV detector. The compound is separated from starting materials, by-products, and degradation products on a nonpolar stationary phase (e.g., C18). The retention time of the main peak is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.com This hyphenated technique is used not only to confirm the identity of the main peak by its mass-to-charge ratio (m/z) but also to tentatively identify impurities based on their m/z values, providing a more comprehensive purity profile. Preparative HPLC can be employed to purify the compound to a high degree (>99%) for use in sensitive biological assays.
Table 4: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Linear gradient (e.g., 5% to 95% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Column Temperature | 25-40 °C |
Spectroscopic Techniques for Protein-Ligand Interaction Studies (e.g., SPR, ITC)
To understand the biological activity of this compound, it is crucial to characterize its interactions with protein targets. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical methods for studying these interactions in real-time and without the need for labels. nih.govnih.gov
Surface Plasmon Resonance (SPR) monitors the binding of an analyte (the compound) to a ligand (the target protein) that is immobilized on a sensor chip. mdpi.com Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time and plotted on a sensorgram. From this data, one can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov In an ITC experiment, the compound is titrated into a solution containing the target protein, and the minute temperature changes are measured. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). researchgate.net This detailed thermodynamic information can provide insights into the forces driving the binding interaction.
Table 5: Comparison of SPR and ITC for Protein-Ligand Studies
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures change in refractive index upon binding | Measures heat change (ΔH) upon binding |
| Primary Output | Kinetics (kₐ, kₔ), Affinity (K₋) | Thermodynamics (K₋, ΔH, ΔS), Stoichiometry (n) |
| Immobilization | Requires immobilization of one binding partner | Both partners are in solution (label-free) |
| Sample Consumption | Generally lower | Generally higher |
| Throughput | Can be high | Typically lower |
Future Research Directions and Persistent Challenges
Forging Ahead: The Quest for More Potent and Selective Analogues
A primary focus of future research is the rational design and synthesis of novel analogues of 2-[(4-Methanesulfonylphenyl)amino]acetic acid with enhanced potency and selectivity for p53 reactivation. Structure-activity relationship (SAR) studies are paramount in this endeavor. By systematically modifying the core structure of the parent compound, researchers can elucidate the chemical moieties crucial for its biological activity. Key areas for structural modification could include alterations to the methanesulfonylphenyl group, the amino acid linker, and the acetic acid moiety. For instance, substituting the phenyl ring or modifying the sulfonyl group could influence binding affinity and specificity to target proteins. Similarly, exploring different amino acid linkers could optimize the compound's spatial orientation and interaction with its biological targets.
The overarching goal of these synthetic efforts is to develop analogues with improved pharmacological profiles. This includes not only heightened potency in activating p53 but also enhanced selectivity to minimize off-target effects. High-throughput screening of newly synthesized compounds against a panel of cancer cell lines with varying p53 status will be instrumental in identifying lead candidates for further preclinical development.
Unraveling Resistance: A Key to Sustained Efficacy
A significant challenge in the clinical application of targeted therapies is the development of resistance. Understanding the potential mechanisms by which cancer cells might develop resistance to p53 restoration by this compound is a critical area for future investigation. Preclinical models of acquired resistance can be developed by chronically exposing cancer cell lines to escalating concentrations of the compound. Subsequent genomic, transcriptomic, and proteomic analyses of these resistant cell lines can reveal the molecular adaptations that drive resistance.
Several potential resistance mechanisms warrant investigation. These include mutations in the p53 gene itself, which could render it unresponsive to reactivation. Alterations in the expression or function of upstream regulators or downstream effectors of the p53 pathway, such as the loss of ARF or overexpression of MDM2, could also confer resistance. Furthermore, the activation of parallel survival pathways, such as the TGF-β signaling pathway, might compensate for the p53-mediated anti-tumor effects. A comprehensive understanding of these resistance mechanisms is essential for developing strategies to overcome or circumvent them, potentially through combination therapies.
The Power of Two: Preclinical Combination Therapies
The future of cancer therapy likely lies in the strategic combination of different treatment modalities. Preclinical studies are crucial to identify synergistic interactions between this compound and existing cancer treatments. The rationale for such combinations is to target multiple vulnerabilities of cancer cells simultaneously, thereby increasing therapeutic efficacy and potentially reducing the likelihood of resistance.
Combination with Chemotherapy and Radiotherapy: Preclinical models can be used to assess whether p53 activation by this compound can sensitize cancer cells to the DNA-damaging effects of traditional chemotherapy and radiotherapy. The restoration of p53 function is expected to lower the threshold for apoptosis in response to genotoxic stress.
Combination with Targeted Therapies: Investigating combinations with other targeted agents, such as kinase inhibitors or MEK inhibitors, is another promising avenue. For instance, in preclinical models of lung adenocarcinoma with MDM2 amplification, the combination of MDM2 inhibitors with targeted kinase inhibitors has demonstrated prolonged tumor control. Current time information in Las Vegas, NV, US.
Combination with Immunotherapy: A particularly exciting area of research is the combination of p53 restoration with immunotherapy. Preclinical evidence suggests that reactivating p53 can induce immunogenic cell death, leading to the release of tumor antigens and the activation of an anti-tumor immune response. Furthermore, p53 activation has been shown to upregulate the expression of PD-L1 on tumor cells, potentially rendering them more susceptible to immune checkpoint inhibitors.
The following table summarizes preclinical findings for combining p53 activators with other therapies:
| Combination Partner | Preclinical Rationale | Observed Effects in Preclinical Models |
| Chemotherapy | Sensitization to DNA damage-induced apoptosis | Enhanced tumor cell killing |
| Radiotherapy | Lowering the threshold for radiation-induced cell death | Increased tumor regression |
| Targeted Kinase Inhibitors | Overcoming resistance and achieving deeper responses | Prolonged tumor control |
| MEK Inhibitors | Synergistic anti-proliferative effects | Enhanced tumor growth inhibition |
| Immunotherapy (e.g., anti-PD-1) | Induction of immunogenic cell death and PD-L1 upregulation | Sensitization of tumors to immune checkpoint blockade |
Beyond Cancer: Exploring Other p53-Dependent Pathologies
The influence of the p53 pathway extends beyond cancer to a range of other diseases characterized by aberrant cellular proliferation, apoptosis, or senescence. Future research should explore the potential utility of this compound in preclinical models of these non-malignant, p53-dependent pathologies.
Neurodegenerative Diseases: There is growing evidence for the involvement of p53-mediated apoptosis in the neuronal cell death observed in neurodegenerative conditions such as Alzheimer's and Parkinson's disease. Preclinical studies could investigate whether modulating p53 activity with compounds like this compound can protect neurons from degeneration.
Fibrotic Diseases: Fibrosis, the excessive accumulation of extracellular matrix, is a pathological feature of many chronic diseases affecting organs such as the liver, lungs, and kidneys. The p53 pathway has been implicated in the regulation of fibrosis. Therefore, exploring the effects of this compound in preclinical models of fibrosis is a logical next step.
Cardiovascular Diseases: The p53 protein is involved in the cellular responses to cardiac injury and has been linked to the pathogenesis of various cardiovascular diseases, including heart failure and atherosclerosis. Investigating the impact of p53 modulation by this compound in preclinical cardiovascular models could open new therapeutic avenues.
Getting There: Advanced Delivery Systems in Research Models
The efficacy of any therapeutic agent is contingent on its ability to reach its target site in sufficient concentrations. The development of advanced delivery systems for this compound is a critical area of research to enhance its performance in preclinical models. Poor bioavailability and non-specific distribution can limit the therapeutic window of small molecule inhibitors.
Nanoparticle-based Delivery: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could offer several advantages. These include improved solubility and stability, prolonged circulation time, and the potential for targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect or by functionalizing the nanoparticle surface with targeting ligands.
Prodrug Strategies: Another approach is the design of prodrugs of this compound. A prodrug is an inactive derivative of the parent compound that is converted into its active form in vivo, ideally at the target site. This can improve the pharmacokinetic properties of the drug and reduce systemic toxicity.
These advanced delivery strategies hold the promise of improving the therapeutic index of this compound in research models, paving the way for more effective and targeted p53-based therapies.
Q & A
Q. What are the common synthetic routes for 2-[(4-Methanesulfonylphenyl)amino]acetic acid?
The synthesis typically involves two stages:
Sulfonylation : Reacting 4-aminophenylmethanesulfonyl chloride with a primary amine (e.g., glycine derivatives) under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like dichloromethane or ethanol to form the sulfonamide intermediate .
Acetic Acid Functionalization : Introducing the acetic acid moiety via nucleophilic substitution or coupling reactions. For example, chloroacetic acid may react with the intermediate in the presence of a base to yield the final product .
Q. What spectroscopic methods are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methanesulfonyl group (δ ~3.0 ppm for CH₃SO₂) and the acetic acid moiety (δ ~4.2 ppm for CH₂COO⁻) .
- IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1700 cm⁻¹ (C=O of acetic acid) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 257.31 for C₁₁H₁₅NO₄S) .
Q. How is purity assessed during synthesis?
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies impurities .
- Recrystallization : Ethanol/water mixtures are common solvents for purification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Solvent Selection : Dichloromethane may enhance sulfonylation efficiency due to its low polarity, while ethanol improves solubility of polar intermediates .
- Base Strength : Stronger bases (e.g., NaH) accelerate deprotonation but risk side reactions; weaker bases (e.g., K₂CO₃) offer better control .
- Temperature Control : Lower temperatures (0–5°C) minimize hydrolysis of reactive intermediates .
Q. What mechanisms underlie its potential as an enzyme inhibitor?
The methanesulfonyl group acts as a hydrogen bond acceptor, targeting enzyme active sites (e.g., proteases or kinases). Computational docking studies (using software like AutoDock) can predict binding modes, while in vitro assays (e.g., fluorescence-based activity measurements) validate inhibition kinetics .
Q. How do structural modifications affect bioactivity?
- Substituent Effects : Adding electron-withdrawing groups (e.g., -NO₂) to the phenyl ring may enhance enzyme affinity but reduce solubility. Comparative studies with analogs (e.g., 4-hydroxyphenylacetic acid derivatives) reveal structure-activity relationships .
- Polar Surface Area (PSA) : Higher PSA (e.g., >75 Ų) correlates with improved aqueous solubility but may reduce membrane permeability .
Q. How should researchers address contradictions in reported data (e.g., conflicting bioactivity results)?
Q. What computational tools are used to model its pharmacokinetics?
- LogP/LogD Prediction : Software like MarvinSuite calculates partition coefficients (LogP ~1.5–2.5), indicating moderate lipophilicity .
- ADMET Profiling : Tools like SwissADME predict absorption (e.g., Caco-2 permeability) and toxicity risks (e.g., hepatotoxicity) .
Methodological Notes
- Data Reproducibility : Always cross-validate synthetic protocols with independent batches and analytical methods.
- Safety Precautions : Use fume hoods when handling methanesulfonyl chloride (corrosive) and chloroacetic acid (toxic) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
